REACTION_CXSMILES
|
Cl.[NH:2]([CH2:9][C:10]([O:12]CC)=O)[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[O-:15][C:16]#[N:17].[K+]>>[O:15]=[C:16]1[NH:17][C:10](=[O:12])[CH2:9][N:2]1[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
aqueous solution
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
N(CC(=O)OCC)CC(=O)OCC
|
Name
|
potassium cyanate
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with ethyl acetate several times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over sodium sulfate
|
Type
|
EXTRACTION
|
Details
|
The dried extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethanol
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CC(N1)=O)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |